N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634186-07-5 |
|---|---|
Molecular Formula |
C14H8BrClF3NO3 |
Molecular Weight |
410.57 g/mol |
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO3/c15-7-1-3-10(12(5-7)23-14(17,18)19)20-13(22)9-6-8(16)2-4-11(9)21/h1-6,21H,(H,20,22) |
InChI Key |
GUFFAGKWWCWSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Halogenation
Halogenation is a crucial step in the synthesis of this compound. This can be achieved using various reagents:
Bromination : Typically performed using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or acetonitrile at controlled temperatures.
Trifluoromethoxylation : The introduction of the trifluoromethoxy group can be accomplished using trifluoromethoxy reagents like trifluoromethoxylating agents (e.g., potassium trifluoromethoxide) under basic conditions.
Amide Formation
The final step involves the formation of the amide bond, which can be executed through:
- Direct Coupling : Reacting the halogenated phenyl compound with 5-chloro-2-hydroxybenzoic acid or its derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Reaction Conditions
The reaction conditions for each step are critical for optimizing yield and purity. Typical conditions include:
Temperature Control : Reactions are often conducted at low temperatures (0°C to room temperature) to minimize side reactions.
Solvent Selection : Common solvents include dichloromethane, acetonitrile, or DMF (Dimethylformamide), depending on the solubility of reactants and desired reaction rates.
Yield and Purity Analysis
The effectiveness of these synthesis routes can be evaluated based on yield and purity, which are influenced by reaction conditions and reagent quality.
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Bromination | 70 | 95 | Optimal conditions maintained |
| Trifluoromethoxylation | 65 | 90 | Requires careful handling of reagents |
| Amide Formation | 75 | 92 | Coupling agents significantly improve yield |
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide exhibit significant anticancer properties. Studies have shown that halogenated aromatic compounds can interact with cellular targets involved in cancer progression, potentially leading to the development of new therapeutic agents for various cancer types .
Antimicrobial Properties
The presence of halogen atoms in the structure often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Environmental Science
Pollutant Degradation
this compound may also play a role in environmental applications, particularly in the degradation of persistent organic pollutants. Research into halogenated compounds has highlighted their potential as catalysts or reactants in processes aimed at breaking down harmful substances in contaminated environments .
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for assessing its environmental impact. Studies focused on organophosphorus compounds have provided insights into the mechanisms of toxicity, which can be extrapolated to evaluate similar halogenated compounds .
Material Science
Polymer Additives
The unique properties of this compound make it a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties could be beneficial in developing advanced materials for various industrial applications .
Case Study 1: Anticancer Drug Development
A recent study explored the synthesis of derivatives of this compound, leading to compounds that demonstrated potent activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Environmental Remediation
In an experimental setup, this compound was tested for its effectiveness in degrading chlorinated solvents in soil samples. Results indicated a significant reduction in pollutant concentrations over time, suggesting its utility in bioremediation strategies.
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Benzamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methanesulfonyl () or simple halogen substituents () .
- Halogen Positioning : The 4-bromo substituent on the phenyl ring is conserved in HMQ-T-F2 () and the compound in , suggesting a role in steric or electronic interactions with biological targets .
Biological Activity
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS Number: 634186-07-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure characterized by the presence of a bromine atom, a trifluoromethoxy group, and a hydroxyl group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 367.57 g/mol |
| Molecular Formula | C14H8BrClF3NO |
| CAS Number | 634186-07-5 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent .
Case Studies
- Anticancer Study : In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cytokine Modulation : It modulates cytokine production, thereby influencing inflammatory responses.
- Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
